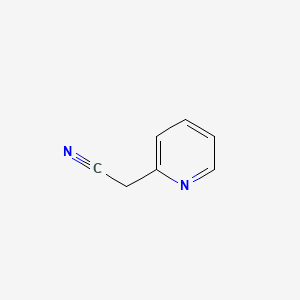

2-Pyridylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVQBONVSSLJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181816 | |

| Record name | Pyridine-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-97-1 | |

| Record name | 2-Pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridylacetonitrile

CAS Number: 2739-97-1

This technical guide provides a comprehensive overview of 2-Pyridylacetonitrile, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound, also known as 2-(cyanomethyl)pyridine, is an organic compound with the chemical formula C₇H₆N₂.[1][2] It consists of a pyridine (B92270) ring substituted at the 2-position with an acetonitrile (B52724) group.[3] This structure imparts a unique combination of reactivity, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2739-97-1 | [1][2][3] |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 23-25 °C | |

| Boiling Point | 76-77 °C at 2 mmHg | |

| Density | 1.059 g/mL at 25 °C | |

| Solubility | Miscible with water. Soluble in ethanol (B145695), ether, and benzene. | |

| Flash Point | 94 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.525 | [1] |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ☠️ |

| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin | ☠️ |

| Skin Irritation (Category 2) | H315: Causes skin irritation | ❕ |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ❕ |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | ❕ |

Signal Word: Danger[1]

Experimental Protocols

This compound is a key precursor in the synthesis of various heterocyclic compounds. Below are examples of experimental protocols involving this compound.

Synthesis of Arylhydrazones from this compound

This protocol describes the coupling of this compound with aromatic diazonium salts to yield arylhydrazones.

Procedure:

-

Prepare a cold solution of the aryldiazonium salt (10 mmol) by adding a solution of sodium nitrite (B80452) (10 mmol in 10 mL of water) to a cold solution of the arylamine hydrochloride (10 mmol of arylamine in 6 mL of HCl) with stirring.

-

Add the cold aryldiazonium salt solution to a cold solution of this compound (10 mmol) in ethanol (50 mL) containing sodium acetate (B1210297) trihydrate (10 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Collect the resulting solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.

Synthesis of 4-pyridin-2-yl-2H-pyrazol-3-yl-amine

This protocol outlines the synthesis of a pyrazole (B372694) derivative from this compound.

Procedure:

-

A mixture of 3-dimethylamino-2-pyridin-2-yl-acrylonitrile (a derivative of this compound) (10 mmol) and hydrazine (B178648) hydrate (B1144303) (80%, 10 mmol) is subjected to microwave irradiation in a domestic microwave oven for 2 minutes.

-

The resulting solid product is collected by filtration.

-

The solid is washed with ethanol and dried.

-

Recrystallization from ethanol yields the pure 4-pyridin-2-yl-2H-pyrazol-3-yl-amine.

Role in Drug Development and Signaling Pathways

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated as potent enzyme inhibitors, particularly in the field of oncology and inflammatory diseases.

The 2-aminopyridine (B139424) scaffold, which can be synthesized from this compound, is a key structural motif in a number of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and autoimmune disorders.

One such important signaling pathway involves Protein Kinase C-theta (PKC-θ) , a key regulator of T-cell activation. PKC-θ is a critical component of the immunological synapse and plays a vital role in the signaling cascade that leads to the activation of transcription factors like NF-κB, AP-1, and NFAT. These transcription factors are essential for the production of cytokines, such as IL-2, which drive T-cell proliferation and differentiation.

A hypothetical kinase inhibitor derived from this compound could potentially block the activity of PKC-θ, thereby disrupting this signaling pathway and preventing the activation of T-cells. This mechanism of action would be highly relevant for the treatment of autoimmune diseases and transplant rejection.

Below is a diagram illustrating the T-cell activation signaling pathway and the potential point of inhibition by a this compound-derived PKC-θ inhibitor.

Caption: T-Cell activation pathway via PKC-θ and its inhibition.

Conclusion

This compound is a chemical compound with significant potential in the synthesis of novel therapeutic agents. Its versatile reactivity allows for the creation of diverse molecular scaffolds, particularly those targeting key enzymes in cellular signaling pathways. A deeper understanding of its properties and synthetic applications will continue to drive innovation in drug discovery and development.

References

- 1. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]

- 2. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

Synthesis of 2-Pyridylacetonitrile from 2-(Chloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-pyridylacetonitrile from 2-(chloromethyl)pyridine (B1213738), a key reaction for the formation of a versatile intermediate in pharmaceutical and chemical research. This document provides a comprehensive overview of the reaction, including a comparative summary of various reported methodologies, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Core Synthesis: Nucleophilic Substitution

The primary and most direct route for the synthesis of this compound from 2-(chloromethyl)pyridine is a nucleophilic substitution reaction (SN2). In this process, the cyanide anion (CN⁻), typically from a salt like sodium or potassium cyanide, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This displaces the chloride leaving group, forming the desired carbon-carbon bond and yielding this compound. The reaction is often facilitated by a polar aprotic solvent and may be accelerated by a catalyst.

Data Presentation: Reaction Parameters

The following table summarizes quantitative data from various reported syntheses, offering a comparative view of different reaction conditions and their outcomes.

| Starting Material | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Chloro-3-chloromethylpyridine | Sodium Cyanide (5 eq.) | Potassium Iodide (0.1 eq.) | DMSO/Water | 100 | Not Specified | Not Specified for this compound | [1] |

| Pyridine Formyl Chloride | Potassium Cyanide (1.86 eq.) | None | 65% Acetic Acid | 83 | 1.5 | 80 (for pyridylacetonitrile precursor) | [2] |

| 2-Chloropyridine | Sodium Amide / Phenylacetonitrile | None | Toluene | 16-30 | 1.5-4 | Not Specified for this compound | [3] |

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the key stages involved in the synthesis of this compound from 2-(chloromethyl)pyridine.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a common procedure adapted from the literature.[1]

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium Cyanide (NaCN)

-

Potassium Iodide (KI)

-

Dimethyl Sulfoxide (B87167) (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a condenser, magnetic stirrer, and a thermometer, add 2-(chloromethyl)pyridine (or its hydrochloride salt) and dimethyl sulfoxide (DMSO). In a separate beaker, dissolve sodium cyanide and a catalytic amount of potassium iodide in water.

-

Addition of Reagents: Carefully add the aqueous solution of sodium cyanide and potassium iodide to the stirring solution of 2-(chloromethyl)pyridine in DMSO in the reaction flask.

-

Reaction: Heat the reaction mixture to 100°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Shake vigorously and allow the layers to separate. The aqueous layer is then extracted two more times with ethyl acetate.

-

Isolation: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography to yield the pure product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Sodium cyanide is highly toxic. Handle with extreme care and avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-(Chloromethyl)pyridine is a lachrymator and should be handled with care.

References

- 1. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 2. CN102838531A - Synthesis method of pyridylacetonitrile - Google Patents [patents.google.com]

- 3. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

2-Pyridylacetonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyridylacetonitrile, a versatile building block in organic synthesis. It covers its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its derivatization.

Chemical Structure and IUPAC Name

This compound, also known as 2-(cyanomethyl)pyridine, is an organic compound featuring a pyridine (B92270) ring substituted at the 2-position with an acetonitrile (B52724) group.[1][2]

-

IUPAC Name: 2-(pyridin-2-yl)acetonitrile[3]

-

Synonyms: 2-Pyridineacetonitrile, (2-Pyridinyl)acetonitrile, 2-(Cyanomethyl)pyridine[2][4]

Chemical Structure:

The structure consists of a methylene (B1212753) bridge connecting the nitrile group to the pyridine ring.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 118.14 g/mol | [1][3] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [2] |

| Boiling Point | 76-77 °C at 2 mmHg | [1][5] |

| Density | 1.059 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.525 | |

| Solubility | Miscible with water | [1] |

| SMILES String | N#CCc1ccccn1 | |

| InChI Key | UKVQBONVSSLJBB-UHFFFAOYSA-N | [3][4] |

Experimental Protocols

This compound is a valuable precursor in the synthesis of various functionally substituted pyridines and other heterocyclic systems.[6] A key reaction is its coupling with aromatic diazonium salts to yield arylhydrazones.

Experimental Protocol: Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile [6]

This protocol details the synthesis of an arylhydrazone derivative of this compound.

Materials:

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

This compound

-

Sodium acetate (B1210297) trihydrate

-

Water

Procedure:

-

Preparation of the Aryldiazonium Salt Solution:

-

Prepare a solution of 4-chloroaniline hydrochloride (10 mmol) in 6 mL of HCl.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the cold arylamine hydrochloride solution with continuous stirring. Maintain the temperature below 5 °C.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (10 mmol) in 50 mL of ethanol.

-

Add sodium acetate trihydrate (10 mmol) to the solution and cool it in an ice bath.

-

To this cold solution, add the previously prepared cold aryldiazonium salt solution dropwise with vigorous stirring.

-

-

Product Isolation and Purification:

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

-

The resulting solid product is collected by filtration.

-

Wash the collected solid thoroughly with water.

-

Dry the product.

-

Recrystallize the crude product from ethanol to obtain pure [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile.

-

Expected Outcome:

-

Product: [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile (Orange crystals)

-

Yield: Approximately 92%

-

Melting Point: 147-148 °C

Visualization of Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of arylhydrazone derivatives from this compound.

Biological Significance and Applications

This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries.[1] The reactivity of the methylene group allows for its use in the synthesis of a wide array of heterocyclic compounds, some of which have shown potential biological activities.[2][6] For instance, derivatives of this compound have been investigated for their roles as potent and selective nonsteroidal inhibitors of various enzymes.[6] Furthermore, it is a key intermediate in the synthesis of antihistamines like chlorphenamine.[7] The versatile nature of this compound makes it a valuable starting material for the development of novel therapeutic agents and other functional organic molecules.

References

- 1. This compound Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 2. CAS 2739-97-1: 2-Pyridineacetonitrile | CymitQuimica [cymitquimica.com]

- 3. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Studies with Azinylacetonitriles: this compound as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 2-Pyridylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Pyridylacetonitrile (CAS No. 2739-97-1), a versatile building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₆N₂ with a molecular weight of 118.14 g/mol . Its structure consists of a pyridine (B92270) ring substituted at the 2-position with a cyanomethyl group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data

The proton NMR spectrum displays distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methylene (B1212753) group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | ~8.56 | Doublet (d) | Not available |

| H-4 | ~7.72 | Triplet of doublets (td) | Not available |

| H-3 | ~7.41 | Doublet (d) | Not available |

| H-5 | ~7.26 | Triplet (t) | Not available |

| -CH₂- | ~3.96 | Singlet (s) | Not applicable |

Data sourced from ChemicalBook.[1] Note: Precise coupling constants were not available in the referenced source, but splitting patterns are consistent with typical pyridine ring systems.

¹³C NMR Data

The ¹³C NMR spectrum shows seven distinct carbon signals, corresponding to the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 (Pyridine) | ~149.8 |

| C-6 (Pyridine) | ~149.5 |

| C-4 (Pyridine) | ~137.0 |

| C-3 (Pyridine) | ~127.8 |

| C-5 (Pyridine) | ~123.3 |

| C≡N (Nitrile) | ~117.5 |

| -CH₂- | ~25.0 |

Note: Data represents typical chemical shifts for 2-substituted pyridines and nitriles. Definitive experimental values can be accessed from comprehensive databases such as the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of nitrile and aromatic pyridine ring vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Pyridine) |

| ~2920 | C-H Stretch | Aliphatic (-CH₂-) |

| ~2250 | C≡N Stretch | Nitrile |

| ~1590, ~1470, ~1430 | C=C, C=N Stretch | Aromatic Ring (Pyridine) |

Note: Peak positions are approximate and based on characteristic absorption ranges. Definitive experimental spectra can be accessed from comprehensive databases such as the Spectral Database for Organic Compounds (SDBS).[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this compound.

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Assignment |

| 118 | 100.0 | [M]⁺ (Molecular Ion) |

| 117 | 1.3 | [M-H]⁺ |

| 91 | 17.9 | [M-HCN]⁺ |

| 78 | 62.5 | [C₅H₄N]⁺ (Pyridyl cation) |

| 64 | 8.7 | [C₄H₂N]⁺ |

| 51 | 17.7 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard : Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Acquisition :

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and crystal absorbances.

-

Sample Application : Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.

-

Data Acquisition :

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples. The sample is vaporized in the ion source.

-

Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : Accelerate the ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow from a chemical sample to structural elucidation via multiple spectroscopic techniques is a cornerstone of modern chemical analysis. The following diagram illustrates this general workflow.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Solubility Profile of 2-Pyridylacetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, possesses a unique molecular structure that dictates its solubility in different solvent systems. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The information presented herein is intended to support researchers in their efforts to effectively utilize this versatile compound.

While specific, publicly available quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited, this guide provides qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Qualitative Solubility Summary

Based on available information, this compound, a polar molecule, exhibits the following general solubility characteristics:

-

High Solubility: It is reported to be miscible with water and soluble in polar organic solvents such as ethanol.

-

Moderate to Good Solubility: It is also known to be soluble in less polar solvents like diethyl ether and benzene.

For drug development and process chemistry, more precise quantitative data is often required. The following sections detail established methodologies for determining the solubility of this compound.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a consolidated table of quantitative solubility data for this compound in various organic solvents at different temperatures. It is therefore recommended that researchers determine the solubility in their specific solvent systems of interest using the experimental protocols outlined below.

For illustrative purposes, a template for a quantitative solubility data table is provided. Researchers can populate this table with their experimentally determined values.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Isopropanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC |

| Toluene | 25 | Data to be determined | Data to be determined | HPLC |

| Add other solvents and temperatures as needed |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Gravimetric Method

This is a classic and reliable method for determining thermodynamic solubility.

Principle: A saturated solution of this compound is prepared by shaking an excess amount of the compound in the solvent of interest at a constant temperature until equilibrium is reached. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the dissolved solute is determined.

Apparatus and Materials:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Orbital shaker with temperature control

-

Thermostatic water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of screw-capped vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Shake the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed in a thermostatic water bath at the same temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution using a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the vials containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Mass Determination: Once the solvent is completely evaporated, cool the vials in a desiccator and weigh them on an analytical balance. The difference between the final and initial weight of the vial corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Caption: HPLC-Based Solubility Determination Workflow.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While qualitative data suggests good solubility in polar organic solvents, precise quantitative data is best obtained through experimental determination. The detailed protocols for the gravimetric and HPLC methods provided in this guide offer robust approaches for generating reliable solubility profiles. This information will empower researchers to make informed decisions regarding solvent selection, process optimization, and formulation development involving this compound.

In-depth Technical Guide: Thermal Stability and Decomposition of 2-Pyridylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Pyridylacetonitrile. Due to a lack of extensive published research specifically detailing the thermal analysis of this compound, this guide synthesizes available safety data and general chemical principles to inform on its stability, potential hazards, and handling considerations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Melting Point | 23-25 °C | [2][3] |

| Boiling Point | 76-77 °C at 2 mmHg | [2][3] |

| Flash Point | 93-94 °C (closed cup) | [2] |

| Density | 1.059 g/mL at 25 °C | [2][3] |

| Appearance | Colorless to yellow to orange to brown liquid or solid | [3][4] |

Thermal Stability and Decomposition

Currently, specific quantitative data on the thermal decomposition of this compound, such as onset temperature from Thermogravimetric Analysis (TGA) or decomposition endotherms from Differential Scanning Calorimetry (DSC), is not available in publicly accessible literature and safety data sheets[2][3][5]. The decomposition temperature is consistently reported as "not available"[2][3][5].

However, safety documents consistently warn that during a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion[2][6].

Known Decomposition Products

Under thermal stress, this compound is expected to decompose and release hazardous gases, including:

The presence of both a pyridine (B92270) ring and a nitrile group suggests a complex decomposition pathway that can lead to the formation of these toxic substances.

Experimental Protocols: A General Approach

While specific experimental protocols for the thermal analysis of this compound are not published, standard methodologies can be applied to determine its thermal stability. The following outlines a general approach that researchers can adapt.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is a primary method for determining the onset of decomposition.

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can detect exothermic or endothermic events associated with decomposition.

Objective: To identify the temperatures of any thermal events (e.g., melting, decomposition) and quantify the associated heat changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Atmosphere: The analysis is typically run under an inert nitrogen atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events. An exothermic peak would indicate a decomposition process that releases heat.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: A generalized workflow for determining the thermal stability of a chemical compound.

Safety and Handling Recommendations

Given the potential for the release of toxic gases upon decomposition, strict safety protocols should be followed when handling this compound, especially when heating.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[2][3].

-

Avoid Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition[2][6].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[3].

Conclusion

References

Key reactions of the nitrile group in 2-Pyridylacetonitrile

An In-depth Technical Guide to the Key Reactions of the Nitrile Group in 2-Pyridylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine (B92270) ring and a cyano group attached to a methylene (B1212753) bridge, offers multiple reaction sites. The reactivity is primarily centered on the electrophilic carbon of the nitrile group and the nucleophilic character of the adjacent active methylene group. This technical guide provides a comprehensive overview of the principal reactions involving the nitrile functionality of this compound, offering detailed experimental protocols, quantitative data, and reaction pathway visualizations to support researchers in the fields of drug discovery and chemical synthesis.

Introduction

This compound serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The nitrile group (-C≡N) is a highly valuable functional group in drug design, capable of participating in various chemical transformations to introduce other key functionalities such as carboxylic acids, amides, and primary amines.[2][3] Its presence allows for molecular scaffolding and the introduction of hydrogen bond donors and acceptors, which can significantly influence a molecule's binding affinity to biological targets. This document details the core transformations of the nitrile group in this compound, providing practical data and methodologies for its application in synthesis.

Key Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[4] This inherent reactivity is the basis for its most important transformations.

Hydrolysis to 2-Pyridylacetic Acid

The hydrolysis of the nitrile group is a fundamental transformation that converts this compound into 2-Pyridylacetic Acid, a valuable precursor for further derivatization.[5] This reaction can be performed under either acidic or alkaline conditions, typically proceeding through an intermediate amide.[6][7][8]

-

Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong acid (e.g., HCl, H₂SO₄) in an aqueous solution. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon for attack by water.[8][9][10]

-

Base-Catalyzed Hydrolysis: The nitrile is heated with a strong base (e.g., NaOH, KOH). The hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon directly. The initial product is the carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid.[4][7][10]

Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-Pyridylacetate (B8455688)

While a direct protocol for this compound hydrolysis was not detailed in the surveyed literature, a procedure for the hydrolysis of the corresponding ester, ethyl 2-pyridylacetate, provides a relevant methodology for obtaining the target carboxylic acid.[11]

-

Dissolve 1.65 g (10 mmol) of ethyl 2-pyridylacetate and 0.67 g (12 mmol) of potassium hydroxide in 13 mL of ethanol (B145695).

-

Add 4.3 mL of water to the mixture.

-

Heat and stir the reaction at 50°C for 30 minutes.

-

After the reaction is complete, remove the ethanol by distillation.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 2 with 1N HCl.

-

Concentrate the aqueous layer to dryness to obtain the crude product.

-

Crystallize the resulting oily substance from diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-pyridylacetic acid.[11]

Table 1: Quantitative Data for 2-Pyridylacetic Acid Synthesis

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|

| Ethyl 2-pyridylacetate | KOH, Ethanol, Water | 50°C, 30 min | Quantitative |[11] |

Caption: Hydrolysis of this compound.

Reduction to 2-(Pyridin-2-yl)ethanamine

Reduction of the nitrile group provides a direct route to primary amines, which are fundamental building blocks in pharmaceutical synthesis.[2] Several reducing agents can accomplish this transformation effectively.[12]

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine.[6][13][14]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture.[15]

-

Borane Complexes (BH₃-THF or BH₃-SMe₂): Borane is another effective reagent for nitrile reduction, typically requiring heating in a solvent like THF.[15]

Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄

-

In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a concentrated NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the primary amine.[13]

References

- 1. This compound | 2739-97-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Pyridylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pyridylacetonitrile is a versatile building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic systems relevant to medicinal chemistry and materials science.[1][2] Its reactivity is characterized by the interplay between the electron-deficient pyridine (B92270) ring and the acidic methylene (B1212753) group. This guide provides a comprehensive technical overview of the reactivity of the pyridine ring within this molecule, focusing on electrophilic and nucleophilic aromatic substitution, as well as reactions at the pyridine nitrogen. While the active methylene group displays pronounced reactivity, this document will concentrate on the transformations affecting the core pyridine heterocycle. Experimental protocols, quantitative data, and mechanistic diagrams are provided to support practical application in a research and development setting.

Core Reactivity Principles of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character governs its reactivity towards both electrophiles and nucleophiles. The presence of the electron-withdrawing cyanomethyl group at the 2-position further deactivates the ring towards electrophilic attack and influences the regioselectivity of nucleophilic substitution.

Electrophilic Aromatic Substitution

The pyridine ring is generally resistant to electrophilic aromatic substitution (SEAr) due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical SEAr conditions, further increasing the deactivation. When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen), as attack at C2, C4, or C6 would result in a destabilized cationic intermediate with a positive charge adjacent to the already electron-deficient nitrogen.

The 2-cyanomethyl substituent is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack. Therefore, forcing conditions are generally required for these transformations.

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. Attack at these positions allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, thus stabilizing the intermediate.

The 2-cyanomethyl group, being electron-withdrawing, is expected to further activate the ring for nucleophilic attack, particularly at the C4 and C6 positions.

Reactions of the Pyridine Ring

Nucleophilic Aromatic Substitution: The Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines, involving the reaction with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position.[1][3][4] For 2-substituted pyridines like this compound, the reaction is expected to proceed at the C6 position.

Quantitative Data for Chichibabin Reaction on Pyridine Derivatives

| Substrate | Reagent | Product | Yield (%) | Reference |

| Pyridine | NaNH₂ in xylene | 2-Aminopyridine | High | [1] |

| 4-tert-butylpyridine | NaNH₂ in xylene | 2-Amino-4-tert-butylpyridine | 11% | [1] |

| 4-tert-butylpyridine | NaNH₂ in xylene under 350 psi N₂ | 2-Amino-4-tert-butylpyridine | 74% | [1] |

Experimental Protocol: Chichibabin Reaction of this compound (Adapted from general procedures)

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Anhydrous toluene (B28343) or xylene

-

Ammonium (B1175870) chloride solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, nitrogen inlet, mechanical stirrer)

Procedure:

-

In a flame-dried three-neck flask under a nitrogen atmosphere, suspend sodium amide (2.0 eq.) in anhydrous toluene.

-

Heat the suspension to reflux (approximately 110 °C) with vigorous stirring.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous toluene to the refluxing suspension over 1 hour.

-

Continue refluxing for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas and the appearance of a deep color.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-amino-2-pyridylacetonitrile.

Logical Workflow for Chichibabin Reaction

Caption: Workflow for the Chichibabin amination of this compound.

Electrophilic Aromatic Substitution: Nitration via N-Oxidation

Direct nitration of the pyridine ring in this compound is expected to be challenging. A more viable strategy involves the initial N-oxidation of the pyridine nitrogen, which activates the ring towards electrophilic substitution, primarily at the 4-position. The resulting N-oxide can then be deoxygenated to yield the substituted pyridine.

Experimental Protocol: Two-Step Nitration of this compound (Adapted from general procedures)

Step 1: N-Oxidation of this compound

Materials:

-

This compound

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Sodium carbonate

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq.) in glacial acetic acid.

-

Heat the solution to 70-80 °C.

-

Slowly add hydrogen peroxide (30%, 2.0-3.0 eq.) dropwise, maintaining the temperature.

-

After the addition is complete, continue heating for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound N-oxide.

Step 2: Nitration of this compound N-Oxide

Materials:

-

This compound N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium carbonate solution (saturated)

Procedure:

-

In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

-

In a separate flask, dissolve this compound N-oxide (1.0 eq.) in concentrated sulfuric acid and cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the N-oxide, keeping the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for several hours, then heat to 60-70 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated sodium carbonate solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-nitro-2-pyridylacetonitrile N-oxide.

Signaling Pathway for Nitration via N-Oxidation

Caption: Synthetic pathway for the nitration of this compound.

Reactions at the Pyridine Nitrogen

As described in the nitration section, the pyridine nitrogen of this compound can be readily oxidized to the corresponding N-oxide using reagents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophiles such as alkyl halides, leading to the formation of quaternary pyridinium (B92312) salts.

Quantitative Data for N-Alkylation of Pyridine Derivatives

| Substrate | Alkylating Agent | Product | Conditions | Reference |

| Pyridine | Methyl Iodide | N-Methylpyridinium Iodide | Neat, RT | General Knowledge |

| 2,6-bis(imino)pyridine | MeLi | N-Methylated product | Et₂O | [5] |

Experimental Protocol: N-Methylation of this compound

Materials:

-

This compound

-

Methyl iodide

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like acetone (B3395972) or acetonitrile.

-

Add methyl iodide (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.

-

If no precipitate forms, the reaction mixture can be gently warmed.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-methyl-2-(cyanomethyl)pyridinium iodide.

Reactivity of the Active Methylene Group

While the focus of this guide is the pyridine ring, it is crucial to acknowledge the high reactivity of the adjacent methylene group, as this can influence reaction planning. The protons of the methylene group are acidic due to the electron-withdrawing effects of both the pyridine ring and the nitrile group. This allows for a variety of C-C bond-forming reactions.

Summary of Reactions at the Active Methylene Group

| Reaction Type | Reagents | Product Type | Yield (%) | Reference |

| Coupling with Diazonium Salts | Aryl diazonium chloride | Arylhydrazones | 90-92% | [6] |

| Condensation | Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | Enaminonitrile | - | [6] |

| Acylation | Acetic anhydride | Acylated product | - |

Conclusion

The reactivity of the pyridine ring in this compound is a nuanced interplay of the inherent electron-deficient nature of the pyridine heterocycle and the electronic influence of the 2-cyanomethyl substituent. While direct electrophilic substitution is challenging, nucleophilic substitution, particularly the Chichibabin reaction, offers a viable route for functionalization at the C6 position. N-oxidation provides a powerful strategy to activate the ring for electrophilic attack at the C4 position. Furthermore, the pyridine nitrogen readily undergoes quaternization. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes utilizing this compound in the development of novel pharmaceuticals and functional materials. Further research into the specific quantitative outcomes of these reactions on this compound is warranted to expand its synthetic utility.

References

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | 2739-97-1 | Benchchem [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies with Azinylacetonitriles: this compound as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

2-Pyridylacetonitrile: A Comprehensive Technical Guide to Material Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 2-Pyridylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document consolidates critical safety information, including physical and chemical properties, toxicological data, and detailed experimental methodologies, to ensure safe handling and use in a research and development setting.

Core Safety & Property Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear and concise reference.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [1][2][3] |

| Molecular Weight | 118.14 g/mol | [1][2][3] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [2][4] |

| Boiling Point | 76-77 °C at 2 mmHg | [1][2][3] |

| Melting Point | 23-25 °C | [1][2] |

| Density | 1.059 g/mL at 25 °C | [1][2][3] |

| Flash Point | 93 °C (201 °F) - closed cup | [1][3][5] |

| Refractive Index | n20/D 1.525 | [1][3][5] |

| Water Solubility | Miscible with water | [2] |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 166 mg/kg | [1] |

| LD50 | Rat | Dermal | 68 mg/kg | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a substance with significant health hazards. It is fatal if swallowed, in contact with skin, or if inhaled.[1][6] It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Hazard Statements: H301, H310, H315, H319, H330, H335[1][3][5]

Precautionary Statements: P260, P261, P262, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P330, P361+P364, P403+P233, P405, P501[1][6][7][8]

Experimental Methodologies

The following sections detail the standardized protocols for determining the key toxicological and physical-chemical properties of chemical substances like this compound.

Acute Oral Toxicity (LD50) Determination

The oral LD50 value of 166 mg/kg in rats was likely determined following a standardized protocol such as the OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 425 (Up-and-Down Procedure) .[3][6][7][9]

General Protocol (based on OECD 423):

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[6]

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.[10]

-

Dose Administration: The substance is administered orally via gavage in a stepwise procedure using a minimum of three animals per step.[6] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[7]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10][11]

-

Endpoint: The LD50 is determined based on the mortality rate at different dose levels, allowing for classification according to the Globally Harmonized System (GHS).[7]

Acute Dermal Toxicity (LD50) Determination

The dermal LD50 value of 68 mg/kg in rats would be established using a method like the OECD Guideline 402 (Acute Dermal Toxicity) .[5][12][13][14]

General Protocol (based on OECD 402):

-

Animal Preparation: The fur on the dorsal area of young adult rats is clipped approximately 24 hours before the test.[13][15]

-

Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13][14]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[13][14]

-

Endpoint: The dermal LD50 is calculated based on the dose that is lethal to 50% of the test animals.[16]

Flash Point Determination

The flash point of 93 °C was determined using a closed-cup method, likely following a standard such as ASTM D93 (Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester) or ASTM D56 (Standard Test Method for Flash Point by Tag Closed Cup Tester) .[2][4][17]

General Protocol (based on ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup tester is used.[4]

-

Procedure: A specified volume of the sample (typically 75 mL) is placed in the test cup and heated at a controlled rate while being stirred.[2][17]

-

Ignition Source: An ignition source is periodically directed into the cup.[4]

-

Endpoint: The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.[2][4]

Boiling Point Determination

The boiling point of 76-77 °C at 2 mmHg is determined by methods that measure the temperature at which the vapor pressure of the liquid equals the applied pressure. Common laboratory methods include simple distillation or the Thiele tube method .[18][19][20][21]

General Protocol (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it.[19][20]

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube containing a heating fluid (e.g., mineral oil).[19][21]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.[20]

-

Endpoint: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[20][21]

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from acquisition to disposal.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[1]

-

Environmental Precautions: Do not let the product enter drains, waterways, or soil.[1]

-

Containment and Cleaning: Absorb the spill with inert material and place it into a suitable disposal container.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Dust generation and sources of ignition.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[1]

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. store.astm.org [store.astm.org]

- 2. delltech.com [delltech.com]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fauske.com [fauske.com]

- 9. oecd.org [oecd.org]

- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Flash Point Testing | ioKinetic [iokinetic.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: 2-Pyridylacetonitrile in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylacetonitrile is a versatile and readily available building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its reactive methylene (B1212753) group and the presence of the pyridine (B92270) ring allow for the construction of a variety of heterocyclic scaffolds that can effectively target the ATP-binding site of kinases. This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors, specifically focusing on mTOR and c-Met inhibitors, using this compound and its derivatives as key starting materials. The protocols are based on established synthetic methodologies for constructing pyridopyrimidine and pyrrolopyridine cores, which are prevalent in numerous kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyridopyrimidine-based mTOR inhibitors and pyrrolopyridine/pyridone-based c-Met inhibitors.

Table 1: Inhibitory Activity of Pyridopyrimidine-Based mTOR Inhibitors

| Compound ID | Structure | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Reference Compound |

| 1 | 2-(3-Hydroxyphenyl)-4-morpholino-7-(1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidine | 37 | 19 | Torin1 |

| 2 | 2-(3-Hydroxyphenyl)-4-morpholino-7-(2-methyl-1H-imidazol-1-yl)pyrido[3,2-d]pyrimidine | 25 | 10 | AZD2014 |

| 3 | 7-(1H-Imidazol-1-yl)-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine | 45 | 15 | OSI-027 |

| 4 | 2-(3-Hydroxyphenyl)-4-morpholino-7-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine | 30 | 12 | GDC-0980 |

Table 2: Inhibitory Activity of Pyrrolopyridine and Pyridone-Based c-Met Inhibitors

| Compound ID | Structure | c-Met IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | Flt-3 IC₅₀ (nM) |

| 5 | 1'-(2-Fluorobenzyl)-[1,4'-bipyridin]-2'(1'H)-one | 1.8 | 27 | 4 |

| 6 | 1'-(2-Fluorobenzyl)-4-methyl-[1,4'-bipyridin]-2'(1'H)-one | 2.3 | - | - |

| 7 | 1'-(2-Fluorobenzyl)-5-(trifluoromethyl)-[1,4'-bipyridin]-2'(1'H)-one | 5.9 | - | - |

| 8 | 4-(2'-Oxo-1',2'-dihydro-[1,4'-bipyridin]-1'-yl)benzonitrile | 4.1 | - | - |

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and final kinase inhibitors, starting from this compound.

Protocol 1: Synthesis of 2-Amino-3-cyanopyridine (B104079) Intermediate

This protocol describes a one-pot multicomponent reaction to synthesize a 2-amino-3-cyanopyridine derivative, a crucial intermediate for building pyridopyrimidine scaffolds.[1]

Reaction Scheme:

[2-Amino-3-cyanopyridine derivative] + [Formamide] --(Heat)--> [Aminopyrido[2,3-d]pyrimidine] [Aminopyrido[2,3-d]pyrimidine] + [Halogenated aromatic compound] + [Morpholine] --(Multi-step synthesis)--> [Final pyridopyrimidine mTOR inhibitor]

[this compound] + [α,β-Unsaturated carbonyl compound] --(Michael Addition)--> [Adduct] [Adduct] --(Cyclization/Aromatization)--> [Substituted Pyridine] [Substituted Pyridine] --(Further functionalization and cyclization)--> [Pyrrolopyridine c-Met Inhibitor]

References

Application of 2-Pyridylacetonitrile in Agrochemical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-pyridylacetonitrile as a versatile building block in the synthesis of novel agrochemicals. It includes detailed application notes, experimental protocols for the synthesis of fungicidal and insecticidal compounds, and quantitative data to support further research and development.

Introduction: The Role of this compound in Agrochemicals

This compound is a key intermediate in the development of a variety of heterocyclic compounds with significant biological activity. Its pyridine (B92270) ring and reactive nitrile group make it an ideal starting material for constructing complex molecular architectures necessary for fungicidal and insecticidal properties. This document will focus on its application in the synthesis of two main classes of agrochemicals: α-(substituted-phenyl)-α-(2-pyridyl)acetonitriles with fungicidal activity, and fused heterocyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines with insecticidal properties.

Fungicidal Applications: α-(Substituted-phenyl)-α-(2-pyridyl)acetonitriles

Derivatives of this compound, specifically α-(substituted-phenyl)-α-(2-pyridyl)acetonitriles, have been identified as potent fungicides. These compounds are synthesized through a direct arylation of this compound.

General Synthesis Pathway

The synthesis involves the reaction of this compound with a substituted bromobenzene (B47551) in the presence of a strong base.

Caption: General synthesis of fungicidal α-(substituted-phenyl)-α-(2-pyridyl)acetonitriles.

Experimental Protocol: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile

This protocol describes the synthesis of a representative compound from this class.

Materials:

-

Sodium amide (powdered)

-

Dry toluene (B28343)

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Procedure:

-

To a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene, add 46.8 g (0.40 mole) of phenylacetonitrile dropwise, maintaining the temperature at 30-35°C with an ice bath.

-

After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

-

Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.

-

Continue stirring and refluxing for an additional 3 hours.

-

Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

-

Separate the phases and extract the toluene layer with water and then with several portions of cold 6 N hydrochloric acid.

-

Basify the acid extracts with 50% sodium hydroxide solution with cooling and extract with ether.

-

Wash the ether extract with water, dry over sodium sulfate, and concentrate.

-

Distill the residue to obtain the product. Recrystallize from isopropyl ether.

Quantitative Data

| Compound | Yield | Boiling Point (°C/mmHg) | Melting Point (°C) |

| α-Phenyl-α-(2-pyridyl)acetonitrile | 54% | 134-136 / 0.07 | 87-88.5 |

Note: The mode of action for this class of fungicides is not yet fully elucidated, and therefore a specific FRAC code has not been assigned. Further research into their biochemical targets is required.

Insecticidal Applications: Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines

This compound serves as a precursor for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which have demonstrated insecticidal activity.

Synthesis of Thieno[2,3-b]pyridine (B153569) Derivatives

A common route to thieno[2,3-b]pyridines involves a multi-step synthesis starting from a substituted benzaldehyde (B42025) and malononitrile (B47326), which eventually cyclizes to form the thieno[2,3-b]pyridine core. While not a direct reaction of this compound, its structural motif is a key component of the final insecticidal molecule.

Experimental Protocol: Synthesis of 3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide

This protocol outlines the synthesis of a thieno[2,3-b]pyridine derivative with known biological activity.

Materials:

-

Malononitrile

-

Ethyl alcohol

-

Mercaptoacetanilide

-

Sodium ethoxide

Procedure:

-

In a flat-bottomed flask, dissolve 2 g (0.014 mol) of 2-chlorobenzaldehyde and 1.88 g (0.028 mol) of malononitrile in 15 mL of ethyl alcohol.

-

Add four drops of morpholine and heat the mixture to 60°C with stirring for 40 minutes to form the arylidene malononitrile precipitate.

-

Prepare a solution of sodium ethoxide and add 2.37 g (0.014 mol) of mercaptoacetanilide.

-

Add the resulting mixture to the reaction containing the arylidene malononitrile.

-

Heat the reaction at 100°C for one hour.

-

Filter the precipitate and wash with cold alcohol to yield the final product.

Quantitative Data

| Compound | Yield | Melting Point (°C) |

| 3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide | 57% | 254-255 |

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This compound can be converted to pyrazolopyridine derivatives, which have shown promise as insecticides. The synthesis involves the initial formation of an enaminonitrile intermediate.

Synthesis Pathway

Caption: Synthesis of an insecticidal pyrazolopyridine from this compound.

Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)-2H-pyrazol-3-ylamine[1]

Materials:

-

This compound

-

Dimethylformamide dimethylacetal (DMFDMA)

-

Hydrazine hydrate (80%)

Procedure:

Step 1: Synthesis of 3-dimethylamino-2-(pyridin-2-yl)acrylonitrile [1]

-

A mixture of this compound (10 mmol) and dimethylformamide dimethylacetal (DMFDMA) (10 mmol) is irradiated in a domestic microwave oven for 1 minute at 240 W.[1]

-

The mixture is left standing overnight.[1]

-

The resulting solid product is collected by filtration, washed with ethanol, dried, and recrystallized from ethanol.[1]

Step 2: Synthesis of 4-(pyridin-2-yl)-2H-pyrazol-3-ylamine [1]

-

A mixture of 3-dimethylamino-2-(pyridin-2-yl)acrylonitrile (10 mmol) and hydrazine hydrate (80%, 10 mmol) is irradiated in a domestic microwave oven for 2 minutes.[1]

-

The resulting solid product is collected by filtration, washed with ethanol, dried, and recrystallized from ethanol to give the final product.[1]

Quantitative Data